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The paralogous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-

binding protein (CBP) are crucial transcriptional co-activators that play a pivotal role in a

multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their

histone acetyltransferase (HAT) activity and bromodomain-mediated interactions make them

attractive therapeutic targets in various diseases, particularly cancer.[1][2] This guide provides

a head-to-head in vitro comparison of prominent, commercially available p300/CBP inhibitors,

presenting key experimental data, detailed protocols for relevant assays, and visualizations of

associated signaling pathways.

Key p300/CBP Inhibitors: A Comparative Overview
This section details the in vitro activity and selectivity of several widely studied p300/CBP

inhibitors. The data presented is a synthesis of information from various biochemical and

cellular assays.

A-485
A-485 is a potent and selective catalytic inhibitor of the p300/CBP HAT domain.[3][4] It acts as

an acetyl-CoA competitive inhibitor.[3] In vitro studies have demonstrated its ability to inhibit the

acetyltransferase activity of both p300 and CBP with high potency.[3][5] Cellularly, A-485

treatment leads to a dose-dependent decrease in histone H3 lysine 27 acetylation (H3K27ac),

a key epigenetic mark mediated by p300/CBP.[3][6]
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C646
C646 is another well-characterized, cell-permeable inhibitor that is competitive with the acetyl-

CoA binding site of the p300 HAT domain.[7][8] While widely used as a chemical probe for

p300/CBP, some studies indicate it may be less potent than newer inhibitors like A-485.[3]

C646 has been shown to inhibit cell viability, and cell cycle progression, and promote apoptosis

in various cancer cell lines.[9]

SGC-CBP30
SGC-CBP30 is a potent and selective inhibitor of the p300/CBP bromodomain.[10][11][12]

Unlike HAT inhibitors, SGC-CBP30 disrupts the interaction of p300/CBP with acetylated

histones and other proteins. It exhibits significant selectivity for the p300/CBP bromodomains

over other bromodomain families, including the BET family (e.g., BRD4).[10][11]

I-CBP112
I-CBP112 is another selective inhibitor of the p300/CBP bromodomain.[13][14] It functions as

an acetyl-lysine competitive inhibitor, displacing acetylated histone peptides from the

bromodomain binding pocket.[13] I-CBP112 has been shown to impair the clonogenic growth

of leukemic cells and can sensitize them to other anti-cancer agents.[13][15]

GNE-049
GNE-049 is a potent and selective inhibitor of the p300/CBP bromodomains.[1][2] It has

demonstrated anti-tumor activity in preclinical models of prostate cancer by inhibiting the

androgen receptor (AR) coactivator function of p300/CBP.[16]

NEO2734
NEO2734 is a dual inhibitor that targets both the p300/CBP bromodomains and the BET

bromodomains.[17][18] This dual activity allows it to concurrently modulate multiple epigenetic

pathways. It has shown potent anti-proliferative activity in various cancer cell lines, particularly

those of hematologic and prostate origin.[18][19]
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The following table summarizes the reported in vitro potency of the discussed inhibitors against

p300 and CBP. Values are presented as IC50 (half-maximal inhibitory concentration) or Kd

(dissociation constant), with the assay type specified.

Inhibitor Target IC50 / Kd Assay Type Reference

A-485 p300 9.8 nM (IC50) TR-FRET [4][5]

CBP 2.6 nM (IC50) TR-FRET [4][5]

C646 p300 400 nM (Ki)
Cell-free HAT

assay
[8]

SGC-CBP30 p300 32 nM (Kd) - [12]

CBP 21 nM (Kd) - [12]

p300 38 nM (IC50) Cell-free assay [11][20]

CBP 21 nM (IC50) Cell-free assay [11][20]

I-CBP112 p300 0.625 µM (IC50) BLI assay [14]

CBP
0.142-0.17 µM

(IC50)
BLI assay [14]

p300 167 nM (Kd) - [21]

CBP 151 nM (Kd) - [21]

GNE-049 p300 2.3 nM (IC50)
Biochemical

binding assay
[1][16]

CBP 1.1 nM (IC50)
Biochemical

binding assay
[1][16]

NEO2734 p300/CBP <30 nM (IC50)
Bromodomain

binding assay
[17]

BET <30 nM (IC50)
Bromodomain

binding assay
[17]
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Detailed methodologies for key in vitro assays are provided below to facilitate the replication

and comparison of experimental findings.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for HAT Activity
This assay measures the histone acetyltransferase (HAT) activity of p300/CBP by detecting the

acetylation of a biotinylated histone peptide.

Principle: The assay utilizes a Europium-labeled anti-acetylated lysine antibody and a

Streptavidin-conjugated acceptor fluorophore. When the histone peptide is acetylated by

p300/CBP, the binding of the antibody and streptavidin to the same peptide brings the

Europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

Protocol:

Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated

histone H4 peptide substrate, and the test inhibitor at various concentrations in assay buffer.

Initiation: Start the reaction by adding acetyl-CoA.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60

minutes).

Detection: Stop the reaction and add the detection mix containing the Europium-labeled anti-

acetylated lysine antibody and the Streptavidin-conjugated acceptor.

Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible

plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

Data Analysis: Calculate the ratio of the two emission signals and plot the inhibitor

concentration versus the FRET ratio to determine the IC50 value.

AlphaLISA Assay for Bromodomain Inhibition
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the

binding of the p300/CBP bromodomain to an acetylated histone peptide.
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Principle: The assay employs Donor and Acceptor beads. One bead is conjugated to the

bromodomain protein, and the other to the acetylated histone peptide. In the absence of an

inhibitor, the interaction between the bromodomain and the peptide brings the beads into close

proximity. Upon excitation, the Donor bead releases singlet oxygen, which activates the

Acceptor bead to emit light. An inhibitor will disrupt this interaction, leading to a decrease in the

AlphaLISA signal.

Protocol:

Reagent Preparation: Prepare solutions of the p300 or CBP bromodomain protein, the

biotinylated acetylated histone peptide, and the test inhibitor.

Reaction Mixture: In a 384-well plate, add the bromodomain protein, the inhibitor at various

concentrations, and the biotinylated acetylated histone peptide.

Incubation: Incubate the mixture to allow for binding or inhibition to occur.

Bead Addition: Add the Streptavidin-coated Donor beads and the anti-tag Acceptor beads.

Signal Detection: After a final incubation in the dark, read the plate on an AlphaScreen-

compatible plate reader.

IC50 Determination: Plot the inhibitor concentration against the AlphaLISA signal to calculate

the IC50 value.

Cellular Assay for H3K27 Acetylation
This assay quantifies the levels of histone H3 lysine 27 acetylation (H3K27ac) in cells treated

with p300/CBP inhibitors.

Principle: Cells are treated with the inhibitor, and the level of H3K27ac is measured, typically by

Western blotting or high-content imaging, using an antibody specific for this modification. A

decrease in H3K27ac levels indicates inhibition of p300/CBP HAT activity.

Protocol (Western Blotting):

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells

with the p300/CBP inhibitor at a range of concentrations for a specified duration (e.g., 3-24
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hours).

Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract nuclear proteins.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a

nitrocellulose or PVDF membrane.

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific

for H3K27ac. Also, probe for a loading control, such as total Histone H3.

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody and detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Densitometry Analysis: Quantify the band intensities to determine the relative change in

H3K27ac levels.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving p300/CBP and a typical experimental workflow for inhibitor testing.

Caption: p300/CBP Signaling Pathways.
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Caption: In Vitro p300/CBP Inhibitor Testing Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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